molecular formula C8H13ClO B6215242 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one CAS No. 2731013-88-8

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one

Cat. No. B6215242
CAS RN: 2731013-88-8
M. Wt: 160.6
InChI Key:
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Description

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one (2-CE-3,3-DM-1-one) is a cyclobutanone derivative that has been studied for its potential applications in the field of synthetic organic chemistry. This compound has been used in the synthesis of various compounds, including aryl- and heterocyclic compounds, and its properties are of interest to researchers.

Scientific Research Applications

2-CE-3,3-DM-1-one has been used in the synthesis of various compounds, including heterocyclic compounds, and its properties are of interest to researchers. For example, it has been used in the synthesis of aryl- and heterocyclic compounds, and its properties have been studied in the context of its potential applications in medicinal chemistry. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines and pyridines, and its properties have been studied in the context of its potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 2-CE-3,3-DM-1-one is not fully understood. However, it is believed that the intramolecular cyclization reaction of 2-chloroethyl-3,3-dimethylbut-2-en-1-ol occurs through a series of steps, including the formation of a tertiary carbocation, which is then attacked by the chloroethyl group, resulting in the formation of the cyclobutanone. Additionally, it is believed that the reaction occurs through a SN2 mechanism, with the base acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CE-3,3-DM-1-one are not well understood. However, it is believed that this compound may have potential applications in medicinal chemistry, due to its ability to act as a building block in the synthesis of various compounds. Additionally, it is believed that this compound may have potential applications in drug discovery, due to its ability to act as a starting material in the synthesis of various heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-CE-3,3-DM-1-one in laboratory experiments include its high yield and its relatively low cost. Additionally, the reaction is relatively simple and can be carried out in a variety of solvents. The main limitation of using this compound in laboratory experiments is that the reaction is not fully understood, and further research is needed to better understand its mechanism of action.

Future Directions

There are several potential future directions for the study of 2-CE-3,3-DM-1-one. First, further research is needed to better understand the mechanism of action of this compound. Additionally, further research is needed to explore its potential applications in medicinal chemistry and drug discovery. Finally, further research is needed to explore the potential applications of this compound in the synthesis of other compounds, such as aryl- and heterocyclic compounds.

Synthesis Methods

2-CE-3,3-DM-1-one can be synthesized via an intramolecular cyclization reaction of 2-chloroethyl-3,3-dimethylbut-2-en-1-ol. This reaction is catalyzed by a base, such as potassium carbonate, and proceeds through a series of steps, including the formation of a tertiary carbocation, which is then attacked by the chloroethyl group, resulting in the formation of the cyclobutanone. This reaction can be carried out in a variety of solvents, including dichloromethane, and yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one involves the alkylation of 3,3-dimethylcyclobutanone with 2-chloroethyl chloride in the presence of a base.", "Starting Materials": [ "3,3-dimethylcyclobutanone", "2-chloroethyl chloride", "base (e.g. potassium carbonate)", "solvent (e.g. acetone)" ], "Reaction": [ "Add 3,3-dimethylcyclobutanone and base to a solvent and stir to dissolve.", "Add 2-chloroethyl chloride dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2731013-88-8

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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